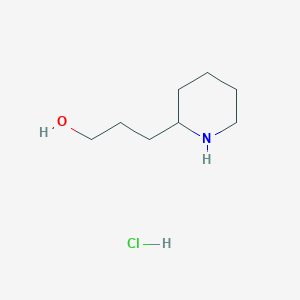

3-(2-Piperidyl)-1-propanol Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Piperidyl)-1-propanol Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Piperidyl)-1-propanol Hydrochloride typically involves the reaction of piperidine with propanol under specific conditions. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst, which produces piperidine. This piperidine is then reacted with propanol in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Piperidyl)-1-propanol Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Ketones and aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-(2-Piperidyl)-1-propanol hydrochloride can be synthesized through various chemical methods, often involving piperidine derivatives. The synthesis typically includes steps such as protection of amino groups, alkylation, and deprotection to yield the final hydrochloride salt form. For instance, one method involves the use of tert-butyloxycarbonyl (Boc) protection followed by alkylation with methyl Grignard reagents, which results in high yields and purity suitable for industrial applications .

Therapeutic Applications

2.1 Antispasmodic and Neurological Disorders

This compound has been investigated for its antispasmodic properties. It shares structural similarities with trihexyphenidyl, a well-known muscarinic antagonist used to treat parkinsonism and drug-induced extrapyramidal symptoms. Clinical studies have shown that compounds like trihexyphenidyl effectively alleviate symptoms associated with movement disorders, suggesting that this compound may exhibit similar therapeutic effects .

2.2 Cancer Therapy

Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including this compound. Research indicates that certain piperidine-based compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance cytotoxic effects against various cancer cell lines .

Research Applications

3.1 Biological Studies

The compound has been utilized in biological research to investigate its effects on cellular processes. For example, studies have shown that this compound can influence fatty acid metabolism in microbial systems, enhancing fatty acid accumulation which is crucial for biofuel production and other biotechnological applications .

3.2 Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for synthesizing other chemical entities or as a standard in chromatographic analyses due to its stable properties and ease of handling .

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of 3-(2-Piperidyl)-1-propanol Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. This compound may also inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects .

Comparaison Avec Des Composés Similaires

Piperidine: A basic structure similar to 3-(2-Piperidyl)-1-propanol Hydrochloride, used in various pharmaceuticals.

Pyridine: Another heterocyclic amine with similar chemical properties.

Piperazine: A related compound with a different ring structure but similar applications.

Uniqueness: this compound is unique due to its specific structural features and the presence of both piperidine and propanol moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

3-(2-Piperidyl)-1-propanol Hydrochloride is a synthetic compound with potential pharmacological applications. Its structure includes a piperidine ring, which is known for its biological activity, particularly in the development of drugs targeting neurological and psychiatric disorders. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₇H₁₄ClN

- CAS Number : 90226-88-3

- Molecular Weight : 155.65 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : Similar compounds have shown affinity for neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

- Acetylcholinesterase Inhibition : Some studies suggest that this compound may exhibit inhibitory effects on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, potentially enhancing cholinergic signaling in the brain .

Antioxidant Activity

Research indicates that this compound may possess antioxidant properties. This activity could provide protective effects against oxidative stress-related damage in cells, which is significant for neuroprotection.

Anticancer Potential

Preliminary studies indicate that derivatives of piperidine compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The exact role of this compound in cancer treatment remains to be fully elucidated but warrants further investigation .

Research Findings and Case Studies

Propriétés

IUPAC Name |

3-piperidin-2-ylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h8-10H,1-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYHGTJWECNNBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90226-88-3 |

Source

|

| Record name | 2-Piperidinepropanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90226-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.